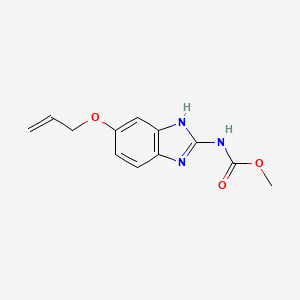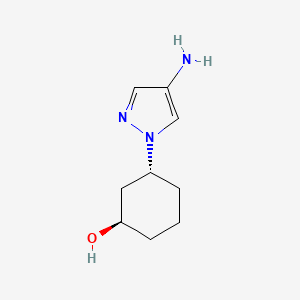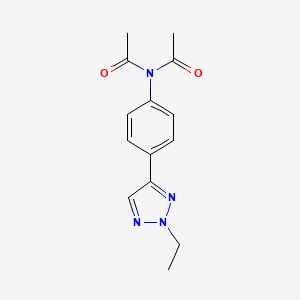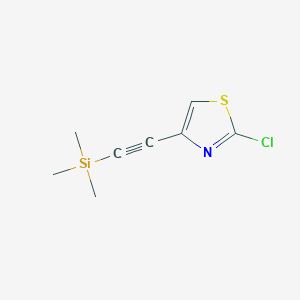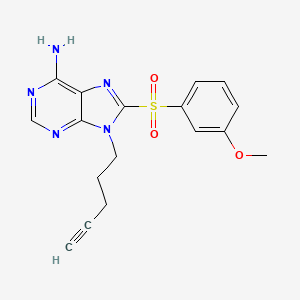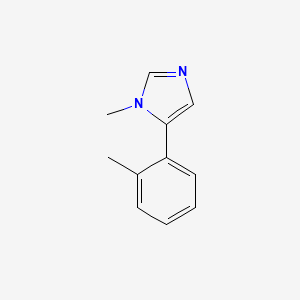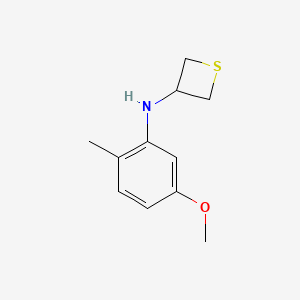
N-(5-Methoxy-2-methylphenyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methoxy-2-methylphenyl)thietan-3-amine is an organic compound that belongs to the class of thietanamines. This compound features a thietane ring, which is a four-membered ring containing sulfur, and an amine group attached to a methoxy-substituted phenyl ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-2-methylphenyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the amine group. One common method is the cyclization of a suitable precursor, such as a 2-methyl-5-methoxyphenyl thiol, with an appropriate halogenated compound under basic conditions. The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the cyclization step, allowing for better control over reaction parameters and higher yields. Additionally, the use of catalytic systems to facilitate the cyclization and amination steps can improve efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Methoxy-2-methylphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thietane ring, leading to the formation of linear amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Linear amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(5-Methoxy-2-methylphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a useful probe in biochemical studies.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(5-Methoxy-2-methylphenyl)thietan-3-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial studies, it may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Methoxypentyl)thietan-3-amine
- 2-Methoxy-5-methylphenyl isocyanate
Uniqueness
N-(5-Methoxy-2-methylphenyl)thietan-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thietane ring. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C11H15NOS |
|---|---|
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
N-(5-methoxy-2-methylphenyl)thietan-3-amine |
InChI |
InChI=1S/C11H15NOS/c1-8-3-4-10(13-2)5-11(8)12-9-6-14-7-9/h3-5,9,12H,6-7H2,1-2H3 |
Clé InChI |
OIHSYNVSYLFGTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC)NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-Amino-3-methyl-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide](/img/structure/B12935065.png)

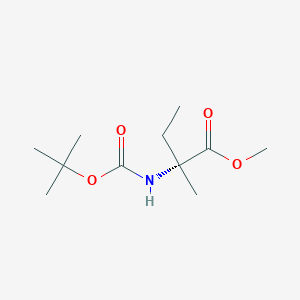
![2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol](/img/structure/B12935086.png)


